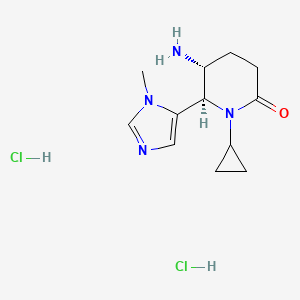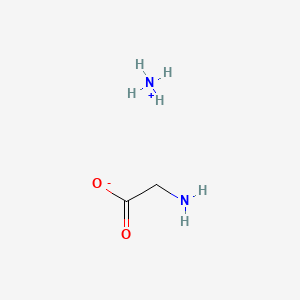
Ammonium glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium glycinate, also known as glycine, ammonium salt, is a chemical compound with the molecular formula C₂H₈N₂O₂. It is a derivative of glycine, the simplest amino acid, and is formed by the combination of glycine and ammonium ions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium glycinate can be synthesized through the reaction of glycine with ammonium hydroxide. The reaction typically occurs under mild conditions, with the glycine dissolving in water and then reacting with ammonium hydroxide to form this compound. The reaction can be represented as follows:
NH₄OH+NH₂CH₂COOH→NH₄NH₂CH₂COO+H₂O
Industrial Production Methods
In industrial settings, this compound is produced by neutralizing glycine with ammonium hydroxide. The process involves the careful control of pH and temperature to ensure the complete reaction of glycine with ammonium hydroxide. The resulting solution is then concentrated and crystallized to obtain pure this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium glycinate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to produce glycine and other by-products.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where the ammonium ion is replaced by other cations.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various metal salts can be used for substitution reactions.
Major Products Formed
Oxidation: Glycine and ammonia.
Reduction: Amine derivatives.
Substitution: Metal glycinate complexes.
Applications De Recherche Scientifique
Ammonium glycinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: In biological research, this compound is used in buffer solutions and as a nutrient supplement in cell culture media.
Industry: this compound is used in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ammonium glycinate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a source of glycine, which is an important neurotransmitter and a building block for proteins. The ammonium ion can participate in nitrogen metabolism and influence cellular processes.
Comparaison Avec Des Composés Similaires
Ammonium glycinate can be compared with other similar compounds, such as:
Magnesium glycinate: A magnesium salt of glycine, used as a dietary supplement.
Calcium glycinate: A calcium salt of glycine, also used as a dietary supplement.
Sodium glycinate: A sodium salt of glycine, used in various industrial applications.
Uniqueness
This compound is unique due to its dual role as a source of both glycine and ammonium ions. This makes it valuable in applications where both components are needed, such as in certain biochemical and industrial processes.
Propriétés
Numéro CAS |
29728-27-6 |
|---|---|
Formule moléculaire |
C2H5NO2.H3N C2H8N2O2 |
Poids moléculaire |
92.10 g/mol |
Nom IUPAC |
azanium;2-aminoacetate |
InChI |
InChI=1S/C2H5NO2.H3N/c3-1-2(4)5;/h1,3H2,(H,4,5);1H3 |
Clé InChI |
FDIWRLNJDKKDHB-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)[O-])N.[NH4+] |
Numéros CAS associés |
56-40-6 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


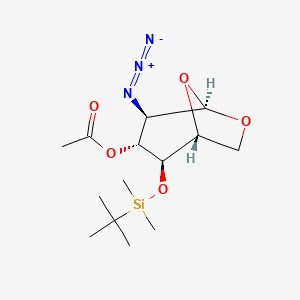
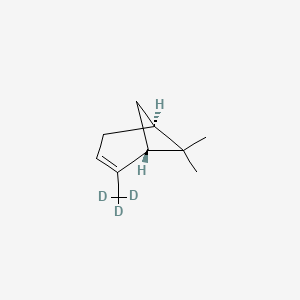
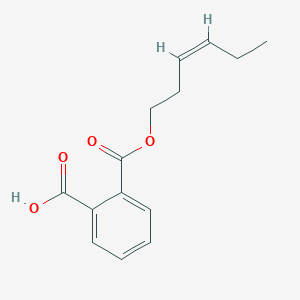



![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431726.png)
![Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate](/img/structure/B13431731.png)

![(2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate](/img/structure/B13431741.png)
![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13431742.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13431752.png)

